![molecular formula C22H20FNO3 B2494210 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923221-63-0](/img/structure/B2494210.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide” is a versatile material used in diverse scientific research. Its unique structure allows for numerous applications in fields such as pharmaceuticals, materials science, and chemical biology. The molecular formula of the compound is C22H20FNO3 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. A related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has a monoclinic crystal structure with a = 9.1987 (2) Å, b = 17.5458 (3) Å, c = 8.5802 (2) Å, β = 108.193 (3)°, V = 1315.60 (5) Å3, Z = 4 .作用机制
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a selective inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is believed to play a role in cancer cell proliferation and survival. By inhibiting MELK, this compound can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting MELK, the compound can also affect other signaling pathways that are important for cancer cell growth and survival. This compound has been shown to induce cell cycle arrest, inhibit DNA replication, and promote apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is that it is a small molecule inhibitor, which makes it easier to use in laboratory experiments than larger molecules such as antibodies. However, the synthesis of this compound is complex and requires specialized knowledge and equipment, which may limit its availability to some researchers. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are many potential future directions for the study of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide. One area of research could be to investigate the effectiveness of the compound in combination with other cancer therapies, such as chemotherapy or radiation. Another direction could be to study the compound in animal models of cancer to better understand its pharmacokinetics and toxicity. Additionally, the development of new MELK inhibitors with improved pharmacological properties could be pursued.
合成方法
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity and yield of the compound.
科学研究应用
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has been extensively studied in preclinical models of cancer, and the results have been promising. The compound has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOVBGUMJSGECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


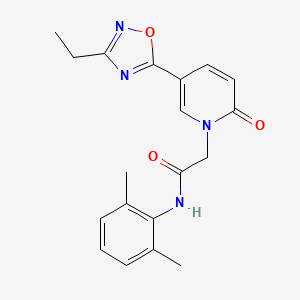
![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)
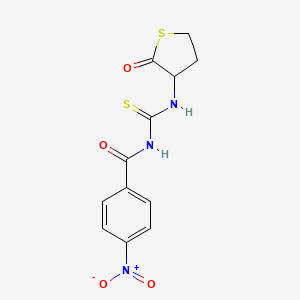
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
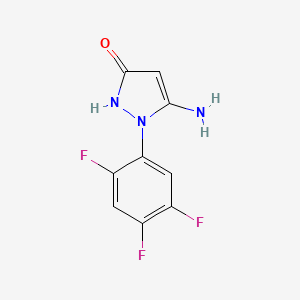
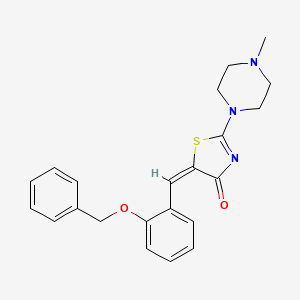
![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)
![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)
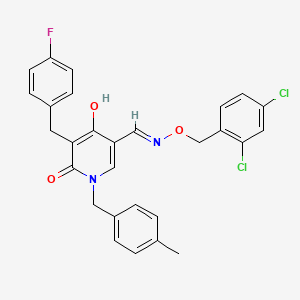
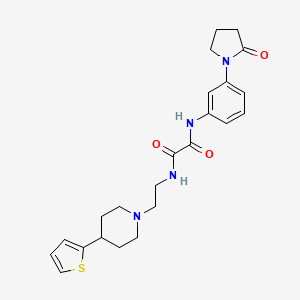
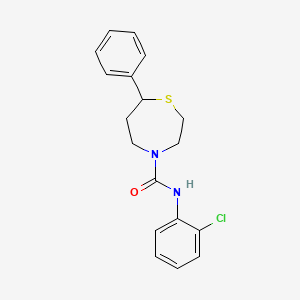
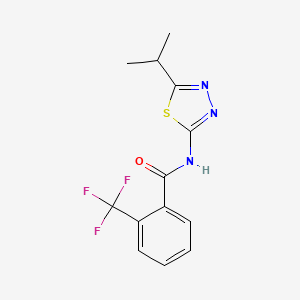
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)